2-Phenoxyundecanoic acid

CAS No.: 28065-23-8

Cat. No.: VC3816809

Molecular Formula: C17H26O3

Molecular Weight: 278.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28065-23-8 |

|---|---|

| Molecular Formula | C17H26O3 |

| Molecular Weight | 278.4 g/mol |

| IUPAC Name | 2-phenoxyundecanoic acid |

| Standard InChI | InChI=1S/C17H26O3/c1-2-3-4-5-6-7-11-14-16(17(18)19)20-15-12-9-8-10-13-15/h8-10,12-13,16H,2-7,11,14H2,1H3,(H,18,19) |

| Standard InChI Key | PIWQVBDRRFMUIB-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCC(C(=O)O)OC1=CC=CC=C1 |

| Canonical SMILES | CCCCCCCCCC(C(=O)O)OC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

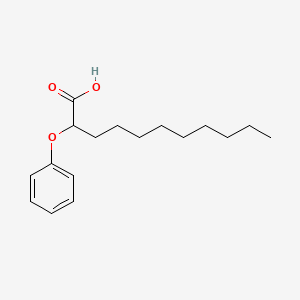

2-Phenoxyundecanoic acid is conventionally referred to as 11-phenoxyundecanoic acid under IUPAC nomenclature, reflecting the phenoxy group's position on the undecanoic acid chain. Its molecular formula is , with a molecular weight of 278.4 g/mol . The compound’s structure is defined by a carboxylic acid terminus and a phenoxy ether group separated by an 11-carbon aliphatic chain (Figure 1).

Table 1: Key Identifiers of 11-Phenoxyundecanoic Acid

| Property | Value |

|---|---|

| IUPAC Name | 11-Phenoxyundecanoic acid |

| Molecular Formula | |

| Molecular Weight | 278.4 g/mol |

| PubChem CID | 81597 |

| SMILES | C1=CC=C(C=C1)OCCCCCCCCCCC(=O)O |

| InChI Key | FRSQLPPSRJNREN-UHFFFAOYSA-N |

Stereochemical and Conformational Features

The molecule lacks stereocenters, as confirmed by its zero stereoisomer count . Its flexibility index of 1.714, derived from 12 rotatable bonds, suggests significant conformational mobility, which may influence its binding to biological targets . The phenoxy group contributes to a planar aromatic region, while the aliphatic chain adopts disordered conformations in solution.

Synthesis and Manufacturing Processes

Industrial Synthesis Routes

The synthesis of phenoxyacetic acid derivatives typically involves nucleophilic substitution reactions between phenol salts and haloacetic acids. For example, chloroacetic acid reacts with 2-methylphenol potassium salt in methanol under reflux to yield intermediates like 2-methylphenoxyacetic acid . Subsequent chlorination steps introduce functional groups at specific positions, though 11-phenoxyundecanoic acid requires elongation of the carbon chain prior to phenoxy group incorporation.

Table 2: Key Reaction Parameters for Phenoxyacetic Acid Derivatives

| Parameter | Optimal Conditions |

|---|---|

| Solvent | Methanol or dimethylformamide |

| Temperature | 50–150°C |

| Reaction Time | 1 minute–10 hours |

| Yield | >95% |

Laboratory-Scale Preparation

In research settings, 11-phenoxyundecanoic acid is synthesized via coupling reactions. For instance, fatty acids are converted to N-hydroxysuccinimide (NHS) esters, which are then reacted with sulfamoyladenosine derivatives to form bisubstrate inhibitors like 11-phenoxyundecanoyl-AMS (Figure 2) . This method achieves moderate yields (30–60%) and high purity (>95%) .

Physicochemical Properties

Solubility and Partition Coefficients

The compound’s aqueous solubility is limited (), consistent with its high lipophilicity () . At physiological pH (7.4), the distribution coefficient () drops to 3.016 due to partial ionization of the carboxylic acid group . These properties suggest preferential partitioning into lipid membranes, a critical factor in drug delivery.

Thermal and Stability Profiles

While explicit thermal data (e.g., melting point) are unavailable, its synthetic accessibility score of 1.614 indicates straightforward preparation under standard laboratory conditions . The compound complies with Lipinski’s Rule of Five (molecular weight <500, ), suggesting oral bioavailability potential .

Pharmacokinetic and Pharmacodynamic Profile

Metabolism and Excretion

The compound is a weak substrate for cytochrome P450 enzymes (CYP2C9 substrate score = 0.983), undergoing slow hepatic metabolism . In Mycobacterium tuberculosis, it inhibits FAAL32, an enzyme essential for mycolic acid biosynthesis, with a minimum inhibitory concentration (MIC) in the nanomolar range .

Biological Activity and Mechanisms of Action

Antimycobacterial Activity

11-Phenoxyundecanoyl-AMS, a derivative, potently inhibits FAAL32 (), disrupting lipid biosynthesis in M. tuberculosis . This inhibition is non-competitive, as the compound mimics the fatty acyl-AMP intermediate, binding irreversibly to the enzyme’s active site .

Interaction with Cytochrome P450 Enzymes

Wild-type P450 enzymes hydroxylate 11-phenoxyundecanoic acid at the terminal carbon, but evolved variants show altered activity profiles, enabling studies on enzyme promiscuity and adaptive evolution . For example, P450 variant 3A4 hydroxylates the compound 2.5-fold faster than the wild type, illustrating structural plasticity in substrate recognition .

Applications in Research and Industry

Drug Development

As a FAAL inhibitor, 11-phenoxyundecanoic acid derivatives are lead candidates for tuberculosis therapeutics. Their ability to bypass resistance mechanisms (e.g., efflux pumps) makes them superior to first-line drugs like isoniazid .

Biochemical Tool Compound

The compound’s metabolism by P450 enzymes facilitates high-throughput screening for enzyme inhibitors or activators, aiding drug discovery pipelines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume